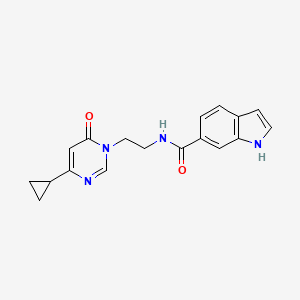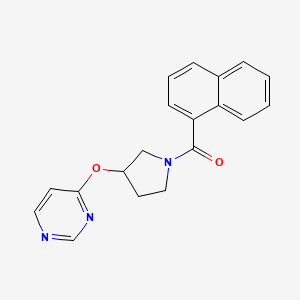
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2-chlorophenyl group suggests potential for interaction with various biological targets, as chlorinated aromatic compounds often exhibit pharmacological activity.
Synthesis Analysis
The synthesis of related oxadiazole derivatives typically involves the reaction of benzamidoximes with an appropriate acid chloride, followed by cyclization of the resulting O-acylbenzamidoxime intermediate . Ultrasonication has been employed as an eco-friendly and efficient method to synthesize oxadiazole derivatives, reducing reaction times and improving yields compared to traditional methods .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which can be substituted at various positions to generate a wide range of compounds with diverse biological activities. The chlorophenyl group and additional phenyl substituents are common structural features that can influence the binding affinity and selectivity of these molecules towards biological targets .
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present in the molecule. The reactivity of the oxadiazole ring itself is influenced by the electron-withdrawing effects of the chlorophenyl group, which can affect the electrophilic and nucleophilic properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents on the oxadiazole ring. The presence of a chlorophenyl group can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. Spectral studies, including NMR and mass spectrometry, are used to characterize these compounds and confirm their structures .
Pharmacological Evaluation
Oxadiazole derivatives have been evaluated for various pharmacological activities, including anticonvulsant, anticancer, antibacterial, and antifungal effects. The introduction of different substituents on the oxadiazole ring can lead to compounds with significant biological activity. For instance, compounds with an amino substituent have shown considerable anticonvulsant effects, while others with a hydroxyl substituent exhibited milder activity . Anticancer activities have been observed in derivatives tested against various human tumor cell lines, with some compounds showing higher cytotoxicity than standard drugs . Antimicrobial activities have also been reported, with moderate antibacterial and antifungal effects observed in certain derivatives .
Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : A series of 1,3,4-oxadiazoles, including compounds with chlorophenyl groups, were synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited moderate to potent activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Applications
- Apoptosis Induction and Potential Anticancer Agents : A study identified 1,2,4-oxadiazoles as novel apoptosis inducers with activity against several cancer cell lines, highlighting their potential as anticancer agents. The molecular target identified was TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
- Synthesis and Anticancer Evaluation : Compounds containing 1,3,4-oxadiazole structures, including chlorophenyl derivatives, were synthesized and evaluated for anticancer activity. Some showed potent cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Research into 1,3,4-oxadiazoles for OLEDs has shown that certain derivatives can serve as efficient green phosphors. These compounds have been utilized to achieve high current efficiency and low efficiency roll-off in OLED devices (Jin et al., 2014).
Propriétés
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2/c19-14-9-5-4-8-13(14)17-20-18(25-22-17)16-15(24)10-11-23(21-16)12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIQUNMXIUNGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methylisoxazol-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2548660.png)
![Methyl 2-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2548661.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)



![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)

